Benzyl isoamyl ether Benzyl isoamyl ether Isoamyl benzyl ether is a biochemical.
Brand Name: Vulcanchem
CAS No.: 122-73-6
VCID: VC0530873
InChI: InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
SMILES: CC(C)CCOCC1=CC=CC=C1
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol

Benzyl isoamyl ether

CAS No.: 122-73-6

Cat. No.: VC0530873

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzyl isoamyl ether - 122-73-6

Specification

CAS No. 122-73-6
Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
IUPAC Name 3-methylbutoxymethylbenzene
Standard InChI InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Standard InChI Key RXXCIBALSKQCAE-UHFFFAOYSA-N
SMILES CC(C)CCOCC1=CC=CC=C1
Canonical SMILES CC(C)CCOCC1=CC=CC=C1
Appearance Solid powder
Boiling Point 237.0 °C

Introduction

Chemical and Physical Properties

Benzyl isoamyl ether exhibits distinct physicochemical characteristics critical for its applications. Key properties include:

PropertyValueSource
Molecular Weight178.27 g/mol
Boiling Point236 °C
Density0.91 g/cm³
Refractive Index1.4820–1.4840
Flash Point110°C (lit.)
SolubilitySoluble in ethanol, ethers; insoluble in water
Odor ProfileGreen, gardenia, fruity, weedy

The compound’s odor profile, described as "green bean gardenia jasmin fruity weedy green pea" at 100% concentration, makes it a staple in perfumery . Structural analysis via IR spectroscopy reveals characteristic absorption bands for ether (C-O-C\text{C-O-C}) and aromatic C-H stretches, as documented in the NIST WebBook . Discrepancies in reported physical states (liquid vs. solid powder) may arise from purity differences or storage conditions .

Synthesis and Production

Benzyl isoamyl ether is synthesized via nucleophilic substitution between benzyl chloride and isoamyl alcohol under alkaline conditions :

Benzyl chloride+isoamyl alcoholNaOHBenzyl isoamyl ether+HCl\text{Benzyl chloride} + \text{isoamyl alcohol} \xrightarrow{\text{NaOH}} \text{Benzyl isoamyl ether} + \text{HCl}

This exothermic reaction typically employs solvents like dimethylformamide (DMF) and bases such as potassium hydroxide . Recent advances in ether synthesis, such as silver-catalyzed α-C–H benzylation using NN-triftosylhydrazones, highlight alternative methodologies for related benzyl ethers, though direct applications to benzyl isoamyl ether remain unexplored .

Industrial-scale production involves vacuum distillation to isolate the product, with yields exceeding 95% under optimized conditions . Post-synthesis purification often employs recrystallization solvents like toluene or xylenes to remove impurities .

Applications

Fragrance Industry

Benzyl isoamyl ether’s floral and fruity notes make it a key component in soap perfumes and cosmetic formulations. Its stability in alkaline environments ensures longevity in personal care products .

Chemical Research

As a research chemical, it serves as a solvent or intermediate in organic synthesis. GlpBio and Hodoodo market it for biochemical studies, emphasizing its role in drug discovery and material science .

Organic Synthesis

The compound participates in reactions such as oxidative cleavage to benzaldehyde derivatives using hypervalent iodine reagents (e.g., mIBX) . Its benzylic C–H bonds are susceptible to functionalization, enabling the synthesis of complex ethers and esters .

Analytical Characterization

Spectroscopic data from NIST confirms its structure:

  • IR Spectrum: Peaks at 1,250 cm1^{-1} (C-O-C stretch) and 3,050 cm1^{-1} (aromatic C-H) .

  • NMR: Predicted 1H^1\text{H} NMR signals include δ 7.3 ppm (aromatic protons) and δ 3.5 ppm (methylene groups adjacent to oxygen) .

Elemental analysis aligns with theoretical values (C: 80.85%, H: 10.18%, O: 8.97%) .

Recent Research Advances

Recent studies explore benzyl isoamyl ether’s role in:

  • Catalytic C–H Functionalization: Silver-catalyzed insertions into ethers demonstrate potential for synthesizing branched ethers .

  • Oxidative Transformations: mIBX-mediated oxidation yields benzoate esters, highlighting its utility in green chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator